![molecular formula C14H26N2O4 B4036037 methyl (3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)carbamate](/img/structure/B4036037.png)
methyl (3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)carbamate
Overview
Description
Methyl (3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.18925731 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cleavage of Methoxycarbonyl Derivatives
The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives has been described, highlighting the conversion of methyl carbamate to the corresponding free amine. This process involves the cleavage of methoxycarbonyl moiety with MeSiCl(3) and triethylamine in dry THF, yielding the free amine with high efficiency. This methodology provides a selective approach for the cleavage of methyl carbamates in the presence of sensitive functional groups, offering a versatile tool for the synthesis of N-deprotected carbohydrates (Yeung et al., 2000).
Methoxycarbonylation of Amines
Another study demonstrated the methoxycarbonylation of a variety of amines into the corresponding methyl carbamates using (trimethylsilyl)diazomethane under CO2 bubbling. This reaction operates at room temperature and employs a benzene–MeOH solvent mixture, which minimizes the formation of undesirable bicarbonate. The process underscores a novel and efficient method for synthesizing methyl carbamates from amines (Ito & Ushitora, 2006).
Neuroprotective Drug Potential
Research on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) explores its development as a potential neuroprotective drug. MMMHC, labeled with C-11, shows significant brain penetration and accumulation in cortical areas in PET studies, suggesting its potential application in neurological disorders (Yu et al., 2003).
Intramolecular Aminocarbonylation
A study on Pd(II)-catalyzed intramolecular aminocarbonylation of olefins bearing nitrogen nucleophiles offers insights into the synthesis of oxazolidinones and other cyclic compounds. This research highlights the versatility of carbamates in organic synthesis, enabling the selective formation of complex molecules under mild conditions (Harayama et al., 1997).
Structural Analysis of Carbamates
Investigations into the structure of N-methoxycarbonylamino derivatives offer detailed insights into the molecular configuration of these compounds. Crystallographic studies have elucidated the conformational properties and intermolecular interactions of carbamates, contributing to our understanding of their chemical behavior and reactivity (Boubekeur et al., 1991).
Properties
IUPAC Name |
methyl N-[3-[(methoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2)6-10(16-12(18)20-5)7-14(3,8-13)9-15-11(17)19-4/h10H,6-9H2,1-5H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMOLHXSXMKLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OC)NC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B4035978.png)
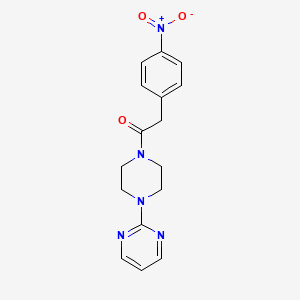
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine)](/img/structure/B4035992.png)
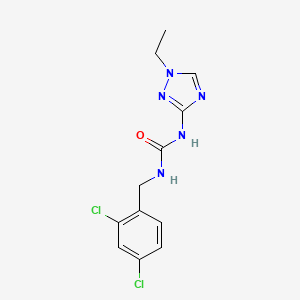
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4036006.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4036014.png)
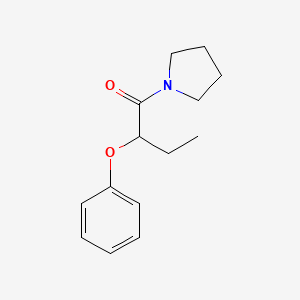
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4036028.png)

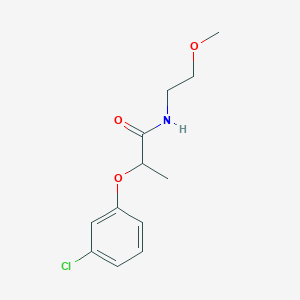

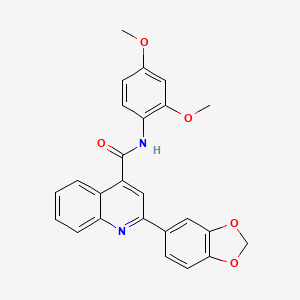
![1-(2,3-dihydro-1H-indol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B4036058.png)
